![molecular formula C17H16N4OS B2762516 N-benzyl-N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide CAS No. 1235634-68-0](/img/structure/B2762516.png)
N-benzyl-N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide
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Overview
Description
Thiazoles are a class of organic compounds that contain a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . They are known to exhibit a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . Pyrazine is a heterocyclic aromatic organic compound with the chemical formula C4H4N2. It is a symmetrical molecule with point group D2h. Pyrazine is less basic than pyridine, pyridazine and pyrimidine .
Molecular Structure Analysis
Thiazole is a planar ring and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . Pyrazine is a six-membered ring with two nitrogen atoms. It is a symmetrical molecule with point group D2h .Chemical Reactions Analysis
Thiazole derivatives have been reported to undergo various chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
- Thiazoles, including our compound of interest, exhibit antimicrobial properties. For instance, sulfazole (a thiazole derivative) has demonstrated antimicrobial effects. Researchers have investigated the antibacterial and antifungal potential of N-benzyl-N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide against various pathogens .
- Thiazole-based compounds have been explored as potential anticancer agents. N-benzyl-N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide may inhibit tumor growth or exhibit cytotoxic effects. Further studies are needed to elucidate its precise mechanisms and efficacy .
- Some thiazole derivatives exhibit anti-inflammatory activity. Researchers have synthesized compounds with thiazole moieties and evaluated their potential in managing inflammatory conditions. N-benzyl-N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide could be a candidate in this context .
- Thiazoles have been investigated for their neuroprotective effects. Considering the compound’s structure, it may interact with neural pathways and offer neuroprotection. Studies on its impact in neurodegenerative diseases (such as Alzheimer’s) are warranted .
- Interestingly, N-benzyl-N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide has been studied in the context of nonlinear optical (NLO) properties. Crystals grown from this compound in polar aprotic solvents exhibited relatively higher THz efficiency . This finding suggests potential applications in THz technology.
Antimicrobial Activity
Anticancer Properties
Anti-Inflammatory Effects
Neuroprotective Potential
Terahertz (THz) Efficiency
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity that this compound exhibits.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific biological activity they exhibit . For example, as antioxidants, they may neutralize harmful free radicals, while as antimicrobial agents, they may inhibit the growth of bacteria or fungi.
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways depending on their specific biological activity . For example, as antioxidants, they may be involved in pathways related to oxidative stress, while as antimicrobial agents, they may interfere with essential biochemical pathways in bacteria or fungi.
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties . For example, some thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can significantly impact the bioavailability of the compound.
Result of Action
Thiazole derivatives are known to have a wide range of effects at the molecular and cellular level, depending on their specific biological activity . For example, as antioxidants, they may protect cells from oxidative damage, while as antimicrobial agents, they may kill or inhibit the growth of bacteria or fungi.
properties
IUPAC Name |
N-benzyl-N-ethyl-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-2-21(11-13-6-4-3-5-7-13)17(22)15-12-23-16(20-15)14-10-18-8-9-19-14/h3-10,12H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTJAXARVDYUEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=CSC(=N2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide |
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